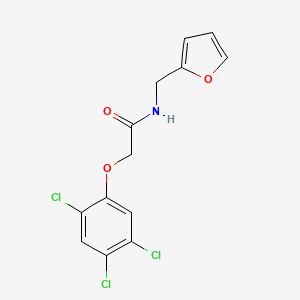![molecular formula C13H8N4O3 B5879647 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as NBDP, is a fluorescent compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the interaction of the nitro group with the amino group of the biomolecule, resulting in the formation of a stable adduct. This interaction results in a change in the fluorescence properties of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which can be detected using various imaging techniques. The specificity of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine for different biomolecules can be controlled by modifying the functional groups of the compound.
Biochemical and Physiological Effects
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal toxicity and does not interfere with the normal physiological processes of cells. It has been used to study the localization and dynamics of proteins in living cells, as well as the structure and function of nucleic acids. 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used to study the metabolism of lipids and the transport of small molecules across cell membranes.
実験室実験の利点と制限
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments, including its high sensitivity, specificity, and versatility. It can be used in various imaging techniques, and its fluorescence properties can be modified by changing the functional groups of the compound. However, 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations, including its high cost and the need for specialized equipment for imaging.
将来の方向性
There are several future directions for the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another direction is the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of protein-protein interactions and the development of new drugs that target these interactions. Additionally, the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of membrane transport and the development of new drug delivery systems is an area of future research.
合成法
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using various methods, including the reaction of 2,6-dinitropyridine with 3-aminophenyl-1,2,4-oxadiazole in the presence of a catalyst. Another method involves the reaction of 2,6-dinitropyridine with 5-amino-3-(3-nitrophenyl)-1,2,4-oxadiazole in the presence of a base. Both methods result in the formation of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which has a high yield and purity.
科学的研究の応用
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. It has been used in various imaging techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM). 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used in the development of biosensors for the detection of disease biomarkers and environmental pollutants.
特性
IUPAC Name |
5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXHNJZMPDAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)




